![molecular formula C14H13ClN2O3 B2386088 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1226456-50-3](/img/structure/B2386088.png)
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-Allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, also known as ACMPP, is a pyrazine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is not yet fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling pathways. Additionally, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione exhibits a wide range of biochemical and physiological effects. Studies have shown that it can effectively reduce inflammation and pain in animal models of inflammation and arthritis. Additionally, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is its versatility in terms of its potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for drug development. However, one of the main limitations of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione. One area of interest is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione and to identify its molecular targets. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione in animal models of disease.
Synthesis Methods
The synthesis of 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can be achieved through a multi-step process involving the reaction of 4-chloro-2-methoxyaniline with ethyl acetoacetate to form 4-(5-chloro-2-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then subjected to a series of reactions, including allylation, cyclization, and oxidation, to produce the final product, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione.
Scientific Research Applications
1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and painkillers. Additionally, 1-allyl-4-(5-chloro-2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione has shown significant antitumor activity against a variety of cancer cell lines, suggesting its potential as a novel anticancer agent.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-6-16-7-8-17(14(19)13(16)18)11-9-10(15)4-5-12(11)20-2/h3-5,7-9H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCESICBEMVSYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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